
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one” is an organic compound that contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The compound also contains a sulfonyl group attached to a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound .Scientific Research Applications
Synthesis and Characterization
A series of azetidin-2-one derivatives have been synthesized for exploring their potential in various applications, such as antimicrobial activity. These derivatives, including 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, are synthesized by reacting azetidin-2-one with Benzene sulfonyl chloride. The compounds have been characterized through IR, 1H NMR, and spectroscopic data, indicating their precise synthesis and potential for further testing in biological activities (Shah et al., 2014).
Antimicrobial Activity
These synthesized compounds have been evaluated for their antibacterial and antifungal properties. The evaluation method used is the broth dilution method, which provides a standard approach to assessing the antimicrobial activity of these compounds. This indicates the potential use of these derivatives in developing new antimicrobial agents, especially in combating bacterial and fungal infections (Shah et al., 2014).
Molecular Recognition in β-Lactams
Another significant application is the study of molecular recognition in β-lactams, where single-crystal X-ray structures of 4-phenyl sulfonyl 2-azetidinone derivatives, including dimethyl variants, have been analyzed. These studies reveal variations in crystal packing influenced by H-bonding and hydrophobic interactions. Understanding these interactions is crucial for designing β-lactam antibiotics with improved efficacy and specificity (Basak et al., 2004).
Pharmaceutical Salt Synthesis
The synthesis of pharmaceutical salts incorporating 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one derivatives has been explored to enhance the pharmaceutical properties of antidiabetic drugs. This includes creating anhydrous pharmaceutical salts that exhibit improved solubility, stability, and dissolution rates compared to their parent drugs. This application demonstrates the potential of these derivatives in optimizing drug formulations for better therapeutic outcomes (Jia et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-15(2,3)8-14(18)17-9-13(10-17)21(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHCPASXYPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

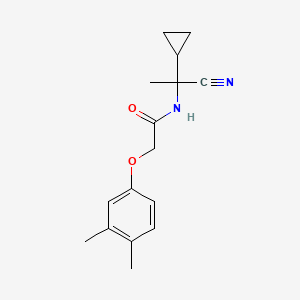
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)
![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)
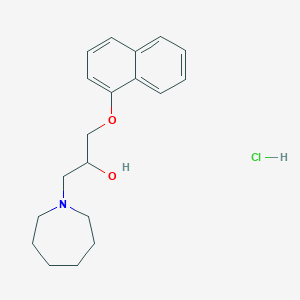
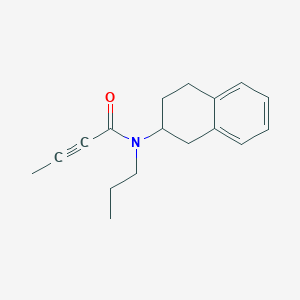
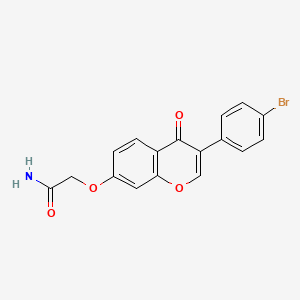
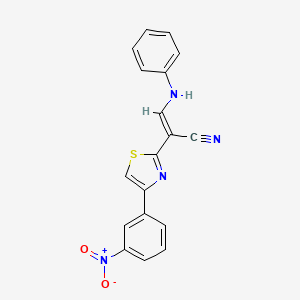
![6-(3-Fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2853152.png)

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)

